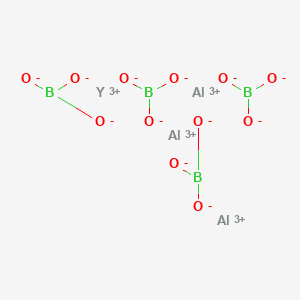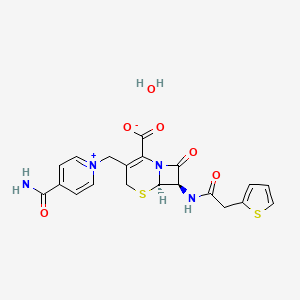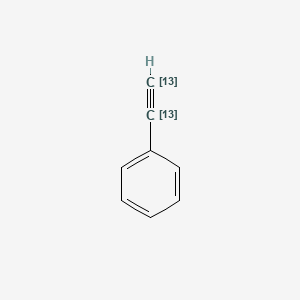
N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine: is a complex organic compound with a molecular formula of C72H62N4O8 This compound is characterized by the presence of multiple methoxyphenyl groups attached to a pyrene core, making it a highly substituted aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine typically involves multi-step organic reactions. The starting materials often include pyrene and 4-methoxyaniline. The synthesis process generally involves the following steps:
Nitration: Pyrene is nitrated to form nitropyrene.
Reduction: The nitro groups are reduced to amine groups.
Substitution: The amine groups are then substituted with 4-methoxyphenyl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine involves its interaction with molecular targets and pathways. The compound’s multiple methoxyphenyl groups allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity, affecting its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-hydroxyphenyl)-1,3,6,8-pyrenetetramine
- N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-chlorophenyl)-1,3,6,8-pyrenetetramine
- N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-bromophenyl)-1,3,6,8-pyrenetetramine
Uniqueness: N1,N1,N3,N3,N6,N6,N8,N8-Octakis(4-methoxyphenyl)-1,3,6,8-pyrenetetramine is unique due to its multiple methoxy groups, which enhance its solubility and reactivity compared to its hydroxy, chloro, and bromo analogs. These properties make it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Eigenschaften
Molekularformel |
C72H62N4O8 |
|---|---|
Molekulargewicht |
1111.3 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,6-N,6-N,8-N,8-N-octakis(4-methoxyphenyl)pyrene-1,3,6,8-tetramine |
InChI |
InChI=1S/C72H62N4O8/c1-77-55-25-9-47(10-26-55)73(48-11-27-56(78-2)28-12-48)67-45-68(74(49-13-29-57(79-3)30-14-49)50-15-31-58(80-4)32-16-50)64-43-44-66-70(76(53-21-37-61(83-7)38-22-53)54-23-39-62(84-8)40-24-54)46-69(65-42-41-63(67)71(64)72(65)66)75(51-17-33-59(81-5)34-18-51)52-19-35-60(82-6)36-20-52/h9-46H,1-8H3 |
InChI-Schlüssel |
JUQSGFMWZQXKJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)







![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)


